Compound Description: N- {1- [3- (2- ethoxy-5- (4-ethyl-piperazinyl) sulfonyl) -4,5-dihydro-5-oxo-1,2,4-triazin -6 - yl] ethyl} butyramide is an intermediate compound used in the synthesis of vardenafil. [] The synthesis process involves a chlorosulfonated reaction at the beginning. []
Relevance: This compound shares a similar core structure with 4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, particularly the presence of a 4-ethyl-piperazinyl sulfonyl moiety. Both compounds belong to the sulfonamide class, characterized by the presence of a sulfonyl group (SO2) linked to a nitrogen atom. []
Compound Description: N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884) is a selective endothelin ET(A) receptor antagonist developed as a clinical candidate. [] This compound exhibited good binding affinity and selectivity for the ET(A) receptor. []
Relevance: While this compound shares the sulfonamide functionality with 4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, it differs significantly in its core structure. The relevance lies in the shared sulfonamide class and their exploration as potential therapeutic agents. [] Further structure-activity relationship (SAR) studies around the 2'-position of BMS-193884 led to the development of more potent ET(A) antagonists. []
Compound Description: N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940) emerged as a highly potent and orally active ET(A) selective antagonist through SAR studies. [] This compound exhibited a 150-fold increase in potency and greater than 6-fold increased selectivity compared to BMS-193884. [] It also demonstrated improved metabolic stability and good bioavailability in rats. []
Relevance: BMS-207940 is a direct structural analog of BMS-193884 and therefore shares the sulfonamide functionality with 4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide. The shared sulfonamide class and the pursuit of enhanced potency and selectivity highlight their relevance as potential therapeutic agents. []
Compound Description: 1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042) is a selective orexin 1 receptor (OX1) antagonist. [] It was used in studies to map the binding pocket of the dual orexin antagonist almorexant, comparing its binding to OX1 and OX2 receptors. [] Several crucial residues in the OX1 binding pocket were found to be shared between SB-674042 and almorexant. []
Relevance: While SB-674042 does not directly share structural features with 4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, it is relevant because it highlights the exploration of selective antagonists for different receptor subtypes within a related family. The study compared SB-674042 with almorexant, a dual OX antagonist, to understand the structural basis of selectivity between OX1 and OX2. [] This information could be valuable for designing selective antagonists for specific 5-HT receptor subtypes, similar to the target compound.
Compound Description: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) is a selective OX2 antagonist used in studies comparing its binding characteristics and pharmacological effects to the dual OX antagonist almorexant. [] EMPA demonstrated high affinity for OX2 and completely antagonized the effect of orexin-A on slow-firing VTA dopaminergic neurons. []
Relevance: While EMPA doesn't share a direct structural resemblance with 4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, it is relevant because of its role in understanding the selectivity and binding characteristics of antagonists targeting different orexin receptor subtypes. [, ] Similar to the target compound, EMPA highlights the significance of designing selective antagonists for specific receptor subtypes within a family.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.